molecular formula C10H12O2 B091002 3,4,5-Trimethylbenzoic acid CAS No. 1076-88-6

3,4,5-Trimethylbenzoic acid

Cat. No. B091002
CAS RN: 1076-88-6
M. Wt: 164.2 g/mol
InChI Key: OWBVULKHVZHYPN-UHFFFAOYSA-N
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Description

3,4,5-Trimethylbenzoic acid is a chemical compound that is structurally related to benzoic acid with three methyl groups attached to the benzene ring. Although the provided papers do not directly discuss 3,4,5-trimethylbenzoic acid, they do provide insights into similar compounds, such as 3,4,5-trimethoxybenzoic acid and its derivatives, which can be informative for understanding the chemical behavior and properties of trimethylbenzoic acid analogs.

Synthesis Analysis

The synthesis of derivatives of 3,4,5-trimethoxybenzoic acid has been explored in several studies. For instance, the mercuriation of 3,4,5-trimethoxybenzoic acid has been re-investigated, leading to various derivatives involving reactions with benzyltriphenylphosphonium chloride and triphenylphosphine . Another study describes the synthesis of 2-iodo-3,4,5-trimethoxybenzoic acid using iodine and silver trifluoroacetate, with modifications to the experimental design to improve efficiency . Additionally, novel derivatives of 3,4,5-trimethoxylbenzoic acid were synthesized by reacting the corresponding benzoyl chloride with alcohols and phenols .

Molecular Structure Analysis

The molecular structure of derivatives of 3,4,5-trimethoxybenzoic acid has been characterized using various spectroscopic techniques. Single crystal X-ray diffraction analysis, FTIR, and NMR spectroscopy have been employed to investigate the main structural features of synthesized aryl iodides . The crystal structure of one of the mercuriated derivatives shows a linear geometry at the mercury atom, which is an important aspect of its molecular structure .

Chemical Reactions Analysis

The chemical reactions involving 3,4,5-trimethoxybenzoic acid derivatives are diverse. For example, the mercuriated product can undergo deprotonation and further react with methyl iodide to afford additional derivatives . The synthesis of basic esters of 3,4,5-trimethoxybenzoic acid has been achieved through reactions with secondary amines, demonstrating the versatility of this compound in forming various chemical entities .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3,4,5-trimethylbenzoic acid are not directly discussed in the provided papers, the studies on 3,4,5-trimethoxybenzoic acid and its derivatives offer insights into the properties of structurally related compounds. The reactivity of the mercuriated derivatives, the successful iodination, and the formation of various esters and amides indicate that these compounds have significant chemical versatility, which can be attributed to the electron-donating effects of the methoxy groups and may be paralleled in the trimethyl analog .

Scientific Research Applications

  • Energy of Crowded Molecules

    3,4,5-Trimethylbenzoic acid was examined to understand the enthalpy of combustion and sublimation, and its gas-phase enthalpy of formation was calculated. This study provides insights into the steric effects on energy levels of compounds like 3,4,5-Trimethylbenzoic acid (Roux et al., 2001).

  • Solubility Determination

    The solubility of 3,4,5-Trimethylbenzoic acid in various organic solvents was measured, providing important data for its use in different chemical processes (Hart et al., 2018).

  • Mercuriation Reactions

    Research on the mercuriation of 3,4,5-Trimethylbenzoic acid led to the synthesis of new derivatives and provided insights into the crystal and molecular structure of these compounds (Vicente et al., 1992).

  • Microbial Degradation Studies

    Pseudomonas putida was found to oxidize 3,4,5-Trimethylbenzoic acid, highlighting its role in microbial metabolism and potential applications in bioremediation (Donnelly & Dagley, 1980).

  • Vibrational Analysis

    A study conducted vibrational analysis of 2,4,5-Trimethylbenzoic acid, which is structurally similar to 3,4,5-Trimethylbenzoic acid, providing insights into its molecular structure and properties (Karabacak et al., 2015).

  • Synthesis and Pharmacological Investigations

    Synthesis of derivatives of 3,4,5-Trimethylbenzoic acid, particularly with heterocyclic bases, was studied for their potential pharmacological applications, including toxicity, tranquillizing action, and analgesic activity (Vargha et al., 1962).

  • Biogeochemical Evolution in Contaminated Aquifers

    Trimethylbenzoic acids, including 3,4,5-Trimethylbenzoic acid, were investigated as metabolite signatures in the evolution of an aquifer contaminated with hydrocarbons, providing a deeper understanding of environmental remediation processes (Namocatcat et al., 2003).

Safety And Hazards

3,4,5-Trimethylbenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,4,5-trimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBVULKHVZHYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148116
Record name 3,4,5-Trimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethylbenzoic acid

CAS RN

1076-88-6
Record name 3,4,5-Trimethylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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